An In-depth Technical Guide to (S)-3-AMINO-1-ETHYL-AZEPAN-2-ONE HCL: Properties and Applications
An In-depth Technical Guide to (S)-3-AMINO-1-ETHYL-AZEPAN-2-ONE HCL: Properties and Applications
Introduction
(S)-3-AMINO-1-ETHYL-AZEPAN-2-ONE hydrochloride (HCL) is a chiral, seven-membered lactam derivative of significant interest to the pharmaceutical and chemical research communities. Its rigid, conformationally constrained azepane scaffold, combined with a primary amino group at the C3 position and an ethyl substituent on the lactam nitrogen, presents a unique molecular framework for the design of novel therapeutic agents and specialized chemical entities. This guide provides a comprehensive overview of the chemical and physical properties of (S)-3-AMINO-1-ETHYL-AZEPAN-2-ONE HCL, drawing upon available data for the core 3-aminoazepan-2-one structure and related N-substituted caprolactams to offer insights for researchers, scientists, and drug development professionals.
Chemical Identity and Physicochemical Properties
The fundamental characteristics of (S)-3-AMINO-1-ETHYL-AZEPAN-2-ONE HCL are summarized below. While specific experimental data for this exact molecule is limited in publicly available literature, the properties of the parent compound, 3-aminoazepan-2-one hydrochloride, provide a valuable baseline for understanding its behavior.
| Property | Value | Reference(s) |
| Chemical Name | (S)-3-Amino-1-ethyl-azepan-2-one hydrochloride | |
| CAS Number | 943843-30-9 | [1] |
| Molecular Formula | C₈H₁₆N₂O•HCl | [1] |
| Molecular Weight | 192.68 g/mol | [1] |
| Canonical SMILES | C1CCNC(=O)C(C1)N.Cl | [2] |
| InChI Key | LWXJCGXAYXXXRU-UHFFFAOYSA-N | [2] |
| Melting Point | 294°C (for 3-aminoazepan-2-one hydrochloride) | [3] |
| Boiling Point | 340.3°C at 760 mmHg (for 3-aminoazepan-2-one hydrochloride) | [3] |
| Flash Point | 159.6°C (for 3-aminoazepan-2-one hydrochloride) | [3] |
| Storage Temperature | 2-8°C (Recommended for 3-aminoazepan-2-one hydrochloride) | [3] |
Note: Some data presented are for the closely related compound 3-aminoazepan-2-one hydrochloride and should be considered as an estimation for the title compound.
Synthesis and Characterization
The synthesis of (S)-3-AMINO-1-ETHYL-AZEPAN-2-ONE HCL would logically proceed from its parent compound, (S)-3-aminoazepan-2-one. A general synthetic approach would involve the N-alkylation of the lactam nitrogen.
Conceptual Synthetic Workflow
A plausible synthetic route is outlined below. This represents a logical progression based on standard organic chemistry principles.
Caption: Conceptual synthetic workflow for (S)-3-AMINO-1-ETHYL-AZEPAN-2-ONE HCL.
Experimental Protocol: N-Ethylation (Hypothetical)
The following is a generalized, hypothetical protocol for the N-ethylation step, based on established methods for N-alkylation of lactams.
Materials:
-
(S)-3-aminoazepan-2-one
-
Sodium hydride (NaH) or other suitable base
-
Ethyl iodide or ethyl bromide
-
Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Hydrochloric acid (in a suitable solvent like ether or dioxane)
Procedure:
-
Deprotonation: Dissolve (S)-3-aminoazepan-2-one in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen). Cool the solution to 0°C in an ice bath. Add sodium hydride portion-wise with stirring. The rationale for using a strong, non-nucleophilic base like NaH is to deprotonate the lactam nitrogen without competing nucleophilic attack.
-
Alkylation: Once the deprotonation is complete (cessation of hydrogen gas evolution), add ethyl iodide dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir overnight. The choice of ethyl iodide is based on its good reactivity as an electrophile.
-
Work-up and Purification: Quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride. Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[4]
-
Salt Formation: Dissolve the purified free base in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and add a solution of hydrochloric acid in the same or a compatible solvent. The hydrochloride salt will precipitate and can be collected by filtration, washed with cold solvent, and dried under vacuum.
Analytical Characterization
2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), as well as multiplets for the diastereotopic protons of the azepane ring. The proton at the chiral center (C3) would likely appear as a multiplet. The chemical shifts would be influenced by the neighboring carbonyl and amino groups.[5]
-
¹³C NMR: The carbon NMR spectrum would display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the lactam would have a characteristic downfield shift (typically >170 ppm). The carbons of the ethyl group and the azepane ring would appear at higher field.[5]
2.3.2. Infrared (IR) Spectroscopy
The IR spectrum would provide key information about the functional groups present. Expected characteristic absorption bands include:
-
N-H stretching: Around 3300-3500 cm⁻¹ for the primary amine.
-
C-H stretching: Around 2850-2960 cm⁻¹ for the alkyl groups.
-
C=O stretching (amide): A strong absorption around 1630-1690 cm⁻¹. The exact position can be influenced by ring strain and substitution.
2.3.3. Mass Spectrometry (MS)
Mass spectrometry would be used to confirm the molecular weight of the compound. The mass spectrum of the free base (C₈H₁₆N₂O) would show a molecular ion peak (M⁺) at m/z 156.1263. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. Fragmentation patterns could provide further structural information.
Solubility and Stability
3.1. Solubility Profile
The hydrochloride salt form of (S)-3-AMINO-1-ETHYL-AZEPAN-2-ONE is expected to be soluble in water and polar protic solvents like methanol and ethanol. The amino group and the hydrochloride salt significantly increase its polarity compared to the unsubstituted caprolactam. Its solubility in nonpolar organic solvents is likely to be limited. The solubility of amino acids and their derivatives is known to be pH-dependent, with increased solubility at pH values away from the isoelectric point.[6] For many organic compounds, solubility can be determined gravimetrically in various solvents at different temperatures.[7]
3.2. Stability Considerations
Lactam rings can be susceptible to hydrolysis, particularly under strong acidic or basic conditions. However, the seven-membered ring of an azepan-2-one is generally more stable than smaller, more strained lactam rings (e.g., β-lactams). The stability of the hydrochloride salt is generally good under solid-state conditions when protected from moisture. For long-term storage, it is advisable to keep the compound in a tightly sealed container at the recommended temperature of 2-8°C.[3] Studies on related compounds suggest that the stability of lactams in solution is influenced by pH and temperature.[8]
Potential Applications in Drug Discovery and Medicinal Chemistry
The 3-aminoazepan-2-one scaffold is a valuable building block in medicinal chemistry. The introduction of an N-ethyl group in (S)-3-AMINO-1-ETHYL-AZEPAN-2-ONE HCL can modulate its pharmacokinetic and pharmacodynamic properties.
Rationale for Use in Drug Design
-
Conformational Rigidity: The cyclic nature of the azepanone ring restricts the conformational freedom of the molecule, which can lead to higher binding affinity and selectivity for biological targets.
-
Chiral Center: The defined stereochemistry at the C3 position is crucial for specific interactions with chiral biological macromolecules like enzymes and receptors.
-
Functional Groups for Derivatization: The primary amino group serves as a handle for further chemical modifications, allowing for the synthesis of a library of derivatives with diverse biological activities. The N-ethyl group can influence properties such as lipophilicity and metabolic stability.
Therapeutic Areas of Interest
Derivatives of 3-aminoazepan-2-one have been explored in various therapeutic areas, suggesting potential applications for N-ethylated analogs:
-
Anticancer Agents: The core structure has been incorporated into analogs of natural products with anticancer activity.[9]
-
Antibacterial Agents: This scaffold is a component of certain classes of antibiotics.[9]
-
Enzyme Inhibitors: The constrained amino acid-like structure makes it a suitable starting point for the design of enzyme inhibitors, including those for proteases. 3-aminoazetidin-2-one derivatives have been investigated as N-acylethanolamine acid amidase (NAAA) inhibitors for the treatment of pain and inflammation.[10]
Caption: Potential applications of (S)-3-AMINO-1-ETHYL-AZEPAN-2-ONE HCL in drug discovery.
Safety and Handling
The GHS hazard information for the parent compound, 3-aminoazepan-2-one hydrochloride, indicates that it is harmful if swallowed and causes skin and serious eye irritation.[2] It may also cause respiratory irritation.[2] Therefore, it is crucial to handle (S)-3-AMINO-1-ETHYL-AZEPAN-2-ONE HCL with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
(S)-3-AMINO-1-ETHYL-AZEPAN-2-ONE HCL is a promising chiral building block for the synthesis of novel compounds with potential therapeutic applications. While specific experimental data for this molecule is sparse, its chemical properties and reactivity can be reasonably inferred from its parent structure and related N-substituted lactams. This guide provides a foundational understanding to aid researchers in the effective use of this compound in their synthetic and medicinal chemistry endeavors. Further experimental investigation into its specific properties is warranted to fully unlock its potential in drug discovery and development.
References
-
PubChem. 2H-Azepin-2-one, 3-aminohexahydro-. National Center for Biotechnology Information. [Link].
-
LookChem. 3-Aminoazepan-2-one hydrochloride. [Link].
-
PubChem. 3-Aminoazepan-2-one hydrochloride. National Center for Biotechnology Information. [Link].
-
PubChem. Caprolactam. National Center for Biotechnology Information. [Link].
- Bhattacharya, S., et al. (2011). Synthesis and characterization of a new dipeptide analogue. Der Pharma Chemica, 3(3), 174-188.
- Tsasi, G., et al. (2015). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetic Resonance in Chemistry, 53(11), 954-958.
- Mancini, F., et al. (2018). Synthesis and biological evaluation of new 3-amino-2-azetidinone derivatives as anti-colorectal cancer agents. European Journal of Medicinal Chemistry, 157, 114-124.
- Cain, P., et al. (1985). N-azamonobactams. 1. The Synthesis of Some 3-substituted N-azamonobactam Derivatives. Journal of the Chemical Society, Perkin Transactions 1, 1593-1599.
- Wang, Y., et al. (2012). Synthesis and characterization of 3-amino-1, 2-propanediol. Chemical Reagents, 34(8), 735-737.
- Siddiqui, N., et al. (2007). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. Molecules, 12(1), 175-184.
- Štefane, B., et al. (2022). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. Molecules, 27(1), 193.
- Tsasi, G., et al. (2015). 1H NMR and 13C NMR data of compounds 2 and 3 (at 400 MHz in CDCl3, in ppm, J in Hz).
- Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island.
- Eide-Haugmo, I., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 61(51), 18693-18704.
- Goodall, K. J., et al. (2006). 1H and 13C NMR data for C-6 substituted 3-azabicyclo[3.3.1]nonane-1-carboxylates. Magnetic Resonance in Chemistry, 44(10), 980-983.
- Rebelo, S. L. H., et al. (2025). N′-Substituted 2-Aminoacetanilides as Precursors for New 1,4-Benzodiazepin-2-Ones: Synthesis and Structural Study. Molecules, 30(23), 5123.
- Manaf, A., et al. (1996). The Solubility of Proteins in Organic Solvents. Peptide and Protein Letters, 3(3), 161-166.
- Sasso, O., et al. (2014). 3-Aminoazetidin-2-one derivatives as N-acylethanolamine acid amidase (NAAA)
- Renault, K., et al. (2022). Efficient Synthesis of 3-Amino-1,5-benzodiazepine-2-one Derivatives. European Journal of Organic Chemistry, 2022(48).
- Rzepa, H. S. (n.d.). some previous examples (13c-nmr). Imperial College London.
- Li, Q., et al. (2019). Further calculations on solubility of 3-amino-1-adamantanol in ethanol+water binary solvent mixtures at various temperatures. The Journal of Chemical Thermodynamics, 131, 44-51.
- Jantrawut, P., et al. (2022). Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles. ACS Omega, 7(26), 22359-22367.
- Mallikarjuna, R., et al. (2015). Synthesis and biological evaluation of some new 3-cyano-2-amino substituted chromene derivatives. Der Pharma Chemica, 7(11), 117-129.
- Chakravarty, B., et al. (1986). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 25A, 137-139.
Sources
- 1. scbt.com [scbt.com]
- 2. 3-Aminoazepan-2-one hydrochloride | C6H13ClN2O | CID 12228562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Aminoazepan-2-one hydrochloride|lookchem [lookchem.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. mdpi.com [mdpi.com]
- 6. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 7. researchgate.net [researchgate.net]
- 8. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3-Aminoazepan-2-one | 671-42-1 | Benchchem [benchchem.com]
- 10. 3-Aminoazetidin-2-one derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors suitable for systemic administration - PubMed [pubmed.ncbi.nlm.nih.gov]




